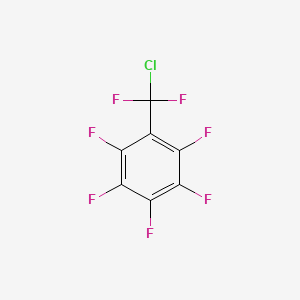
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, commonly known as PentaFluorobenzene (PFB), is a highly fluorinated aromatic compound that is used in a variety of scientific research applications. PFB is a versatile compound due to its unique properties, such as its high thermal stability and low reactivity to other chemicals. PFB is also a very useful compound for studying the effects of fluorination on the behavior of molecules.
Scientific Research Applications
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is used in a variety of scientific research applications, such as in the study of organic and organometallic compounds, in the study of the effects of fluorination on the behavior of molecules, and in the synthesis of polymers. It is also used in the synthesis of pharmaceuticals and other substances, and in the study of the effects of fluorinated compounds on the environment.
Mechanism of Action
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is a highly fluorinated aromatic compound, which means that it has a high affinity for fluorine atoms. This allows it to interact with other molecules and form strong bonds. The fluorine atoms in 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene are also highly reactive, which allows it to be used in a variety of chemical reactions.
Biochemical and Physiological Effects
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the effects of oxidative stress. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has several advantages for use in laboratory experiments. It is highly stable and has a low reactivity to other chemicals, making it ideal for use in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. The main limitation of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is that it is highly fluorinated, which can make it difficult to work with in certain experiments.
Future Directions
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods for 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, exploring new applications for 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, and studying the effects of fluorinated compounds on the environment. Additionally, further research into the biochemical and physiological effects of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene could lead to the development of new pharmaceuticals and other substances. Finally, research into the effects of fluorinated compounds on the behavior of molecules could lead to new insights into the structure and function of molecules.
Synthesis Methods
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene can be synthesized by a variety of methods, including the Friedel-Crafts acylation of chlorodifluoromethane with pentafluorobenzoyl chloride, the direct fluorination of toluene, and the reaction of pentafluorophenol with chlorodifluoromethane. The Friedel-Crafts acylation method is the most commonly used method, as it is the most efficient and cost-effective.
properties
IUPAC Name |
1-[chloro(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-7(14,15)1-2(9)4(11)6(13)5(12)3(1)10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODMQQSMPMVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

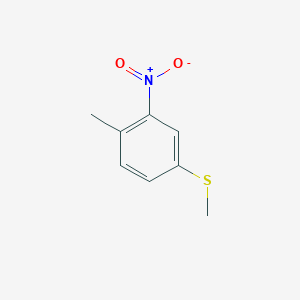
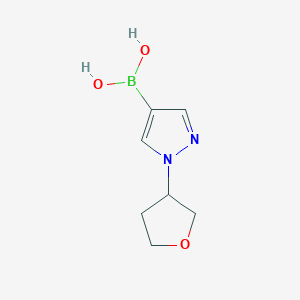


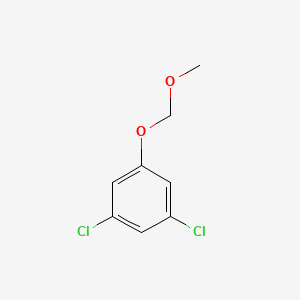


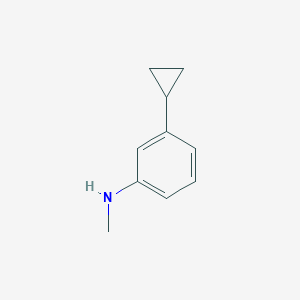
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
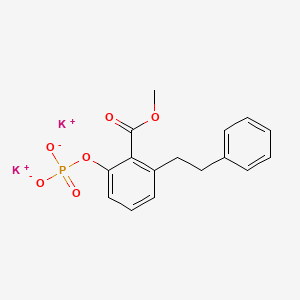
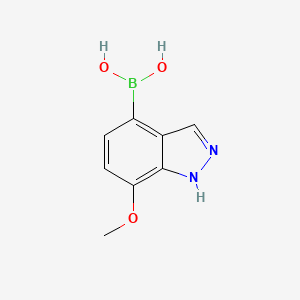
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)